molecular formula C17H15NO B2976276 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde CAS No. 944893-71-4

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde

Cat. No.: B2976276
CAS No.: 944893-71-4
M. Wt: 249.313
InChI Key: KBDBXWMLCDXCSW-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde is a substituted indole derivative characterized by a 4-methylbenzyl group at the indole nitrogen and a formyl (-CHO) substituent at the 5-position of the indole ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.32 g/mol (CAS: 944893-71-4) .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-10-15(12-19)6-7-17(16)18/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDBXWMLCDXCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base such as potassium carbonate to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the aldehyde group at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid.

    Reduction: 1-(4-methylbenzyl)-1H-indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The aldehyde group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group at the indole nitrogen can be modified to alter steric, electronic, or solubility properties. Key examples include:

Compound Name Substituent on Benzyl Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde 4-CH₃ 249.32 Not reported Reference compound for structural studies
1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde 4-F 253.28 Not reported Enhanced electronegativity; potential bioactivity
1-(4-Iodobenzyl)-1H-indole-5-carbaldehyde derivatives (e.g., Compound 8 ) 4-I ~400–420 (varies) >200 Bulky substituent for crystallography or halogen bonding
1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde (Compound 11 ) 4-OCH₃ 262.31 159–160 Increased solubility due to methoxy group

Key Trends :

  • Methoxy groups improve solubility in polar solvents, as seen in Compound 11 .
Positional Isomerism of the Aldehyde Group

The aldehyde group’s position on the indole ring significantly impacts molecular interactions:

Compound Name Aldehyde Position Molecular Weight (g/mol) Melting Point (°C) Notes
This compound 5 249.32 Not reported Target compound
1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde 6 249.32 Not reported Positional isomer with distinct electronic distribution
1-Methyl-1H-indole-5-carbaldehyde 5 (no benzyl) 159.18 84–86 Simplified analog; lower molecular weight

Structural Implications :

  • 6-position isomers (e.g., 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde) may exhibit altered dipole moments or crystallinity .
Functional Group Replacements

Replacing the aldehyde with other functional groups modifies reactivity and bioactivity:

Compound Name Functional Group Molecular Weight (g/mol) Melting Point (°C) Applications
This compound -CHO 249.32 Not reported Aldehyde for condensation reactions
1-(4-Methylbenzyl)-1H-indole-5-carboxylic acid -COOH 265.31 Not reported Acid for salt formation or esterification
1-(4-Methylbenzyl)-1H-indole-5-carbonitrile -CN 230.29 Not reported Nitrile for click chemistry or hydrolysis

Reactivity Comparison :

  • Aldehydes (target compound) are versatile in forming Schiff bases or thiosemicarbazones ().
  • Carboxylic acids enable ionic interactions in drug design, while nitriles serve as intermediates in heterocyclic synthesis .

Biological Activity

1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde (CAS No. 944893-71-4) is a compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C17H15NO
  • Molecular Weight: 249.32 g/mol
  • Structure: The compound features an indole ring with a carbaldehyde group and a para-methylbenzyl substituent, contributing to its unique biological profile.

Cytotoxicity

Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to evaluate cell viability.

Cell LineLC50 (μM)Remarks
HepG20.9High cytotoxicity
MCF-70.55High cytotoxicity
HeLa0.50High cytotoxicity
HEK293 (normal)>100Low cytotoxicity

The results indicate that while the compound exhibits significant cytotoxicity towards cancer cells, it shows minimal toxicity towards normal cells, suggesting a selective action that could be beneficial in therapeutic contexts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies report that this compound exhibits activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Bacillus cereus0.015

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .

The mechanism of action for this compound is believed to involve interaction with specific cellular targets, potentially including enzymes and receptors involved in cancer cell proliferation and microbial resistance pathways. The indole structure is known for its ability to modulate various signaling pathways, which may contribute to its observed biological activities .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives, including this compound:

  • Cytotoxicity in Hepatocellular Carcinoma : A study demonstrated that this compound significantly inhibited the growth of HepG2 cells, suggesting its potential as a lead compound in developing treatments for liver cancer .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .
  • Safety Profile : The low cytotoxicity against normal cell lines suggests a favorable safety profile, making it a candidate for further development in clinical settings .

Q & A

Q. How can this compound be functionalized for metal-organic framework (MOF) synthesis?

  • Methodology :
  • Schiff Base Formation : React with diamines (e.g., ethylenediamine) to form bis-aldehyde ligands for MOF assembly .
  • Coordination Studies : Characterize metal complexes (e.g., Cu²⁺) via UV-Vis and EPR spectroscopy .

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